

# Characterization of N-Hexadecyl-L-alanine: A Technical Guide

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## Compound of Interest

Compound Name: *N-Hexadecyl-L-alanine*

Cat. No.: *B15158784*

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For Researchers, Scientists, and Drug Development Professionals

## Abstract

**N-Hexadecyl-L-alanine**, also known as N-palmitoyl-L-alanine, is a lipoamino acid of significant interest in various scientific domains, including drug delivery, material science, and cosmetics. Its amphiphilic nature, arising from the combination of a hydrophilic L-alanine headgroup and a lipophilic hexadecyl tail, imparts unique self-assembly and biological interaction properties. This technical guide provides a comprehensive overview of the molecular structure characterization of **N-Hexadecyl-L-alanine**, detailing experimental protocols and presenting key data for its identification and analysis.

## Molecular Structure and Properties

**N-Hexadecyl-L-alanine** possesses a chiral center at the alpha-carbon of the alanine residue, leading to the L- and D-enantiomers; this guide focuses on the naturally relevant L-form.

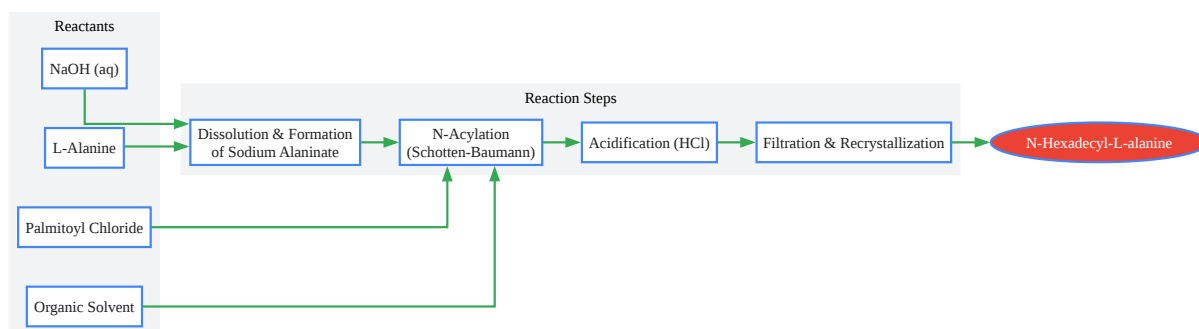
Property	Value	Source
Molecular Formula	C <sub>19</sub> H <sub>37</sub> NO <sub>3</sub>	--INVALID-LINK--
Molecular Weight	327.5 g/mol	--INVALID-LINK--
CAS Number	56255-31-3	--INVALID-LINK--
IUPAC Name	(2S)-2-(hexadecanoylamino)propanoic acid	--INVALID-LINK--

## Synthesis of N-Hexadecyl-L-alanine

A standard method for the synthesis of **N-Hexadecyl-L-alanine** involves the N-acylation of L-alanine using palmitoyl chloride in an aqueous alkaline solution, a variation of the Schotten-Baumann reaction.

### Experimental Protocol:

- **Dissolution of L-alanine:** L-alanine is dissolved in an aqueous solution of sodium hydroxide at a controlled temperature, typically 0-5 °C, to form sodium alaninate.
- **Acylation:** Palmitoyl chloride, dissolved in a water-immiscible organic solvent such as diethyl ether or toluene, is added dropwise to the vigorously stirred aqueous solution of sodium alaninate. The reaction is maintained at a low temperature.
- **Reaction Monitoring:** The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Acidification:** Upon completion, the reaction mixture is acidified with a mineral acid, such as hydrochloric acid, to precipitate the **N-Hexadecyl-L-alanine** product.
- **Isolation and Purification:** The precipitate is collected by filtration, washed with cold water to remove inorganic salts, and then dried. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol or acetone.



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Synthesis workflow for **N-Hexadecyl-L-alanine**.

## Spectroscopic Characterization

### Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the key functional groups present in **N-Hexadecyl-L-alanine**. The spectrum is characterized by absorption bands corresponding to the amide, carboxylic acid, and alkyl functionalities.

Wavenumber (cm <sup>-1</sup> )	Assignment	Functional Group
~3325	N-H stretch	Amide
~2918 and ~2850	C-H asymmetric and symmetric stretches	Alkyl chain (CH <sub>2</sub> )
~1706	C=O stretch	Carboxylic acid
~1646	Amide I (C=O stretch)	Amide
~1538	Amide II (N-H bend and C-N stretch)	Amide

Note: The presented FTIR data is based on the closely related analogue, N-Octadecanoyl-L-alanine, and is expected to be highly representative of **N-Hexadecyl-L-alanine**.

## Experimental Protocol:

- **Sample Preparation:** A small amount of the dried **N-Hexadecyl-L-alanine** sample is mixed with potassium bromide (KBr) powder and pressed into a thin pellet. Alternatively, a thin film can be cast from a solution onto an IR-transparent window (e.g., CaF<sub>2</sub>).
- **Data Acquisition:** The FTIR spectrum is recorded using a spectrophotometer, typically over a range of 4000-400 cm<sup>-1</sup>. A background spectrum of the KBr pellet or the empty sample holder is recorded and subtracted from the sample spectrum.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule. Due to the lack of publicly available experimental NMR spectra for **N-Hexadecyl-L-alanine**, the following are predicted chemical shifts based on the analysis of its constituent parts (L-alanine and a long alkyl chain).

<sup>1</sup>H NMR (Proton NMR):

Predicted Chemical Shift ( $\delta$ , ppm)	Multiplicity	Assignment
~0.88	Triplet	-CH <sub>3</sub> (terminal methyl of hexadecyl chain)
~1.25	Broad multiplet	-(CH <sub>2</sub> ) <sub>13</sub> - (internal methylenes of hexadecyl chain)
~1.60	Multiplet	-CH <sub>2</sub> -CH <sub>2</sub> -C=O (methylene $\beta$ to amide carbonyl)
~2.20	Triplet	-CH <sub>2</sub> -C=O (methylene $\alpha$ to amide carbonyl)
~1.40	Doublet	-CH(CH <sub>3</sub> )- (methyl of alanine)
~4.50	Quintet	-NH-CH(CH <sub>3</sub> )- ( $\alpha$ -proton of alanine)
~6.50	Doublet	-NH- (amide proton)
~11.0-12.0	Broad singlet	-COOH (carboxylic acid proton)

<sup>13</sup>C NMR (Carbon-13 NMR):

Predicted Chemical Shift ( $\delta$ , ppm)	Assignment
~14.0	-CH <sub>3</sub> (terminal methyl of hexadecyl chain)
~22.0-34.0	-(CH <sub>2</sub> ) <sub>14</sub> - (methylenes of hexadecyl chain)
~36.0	-CH <sub>2</sub> -C=O (methylene $\alpha$ to amide carbonyl)
~18.0	-CH(CH <sub>3</sub> )- (methyl of alanine)
~50.0	-NH-CH(CH <sub>3</sub> )- ( $\alpha$ -carbon of alanine)
~174.0	-C=O (amide carbonyl)
~177.0	-COOH (carboxylic acid carbonyl)

## Experimental Protocol:

- **Sample Preparation:** The **N-Hexadecyl-L-alanine** sample is dissolved in a deuterated solvent, such as deuterated chloroform ( $\text{CDCl}_3$ ) or deuterated dimethyl sulfoxide ( $\text{DMSO-d}_6$ ). Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).
- **Data Acquisition:**  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are acquired on a high-field NMR spectrometer.

## Mass Spectrometry (MS)

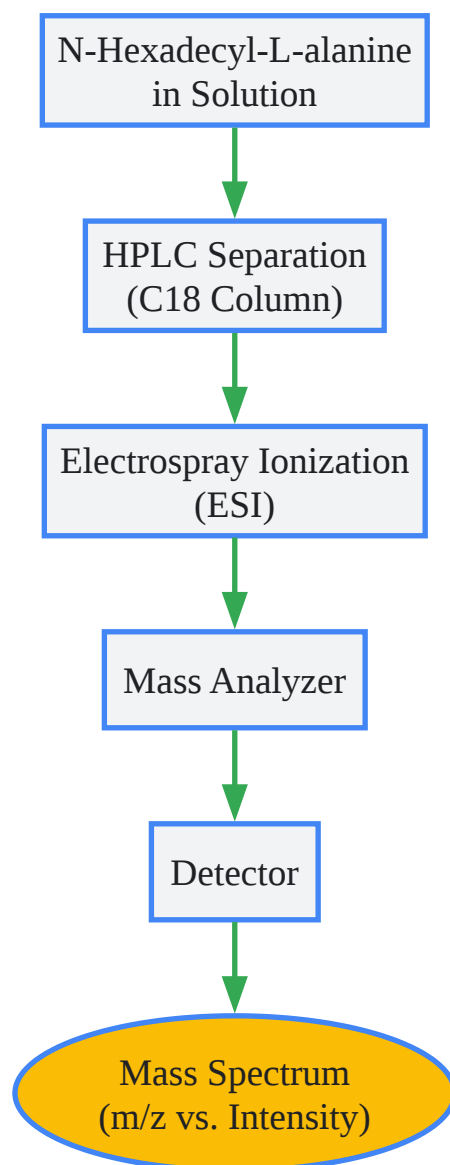
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of **N-Hexadecyl-L-alanine**, confirming its elemental composition.

Expected Observations:

- **Molecular Ion Peak ( $\text{M}+\text{H}^+$ ):**  $m/z \approx 328.28$
- **Key Fragmentation:** Loss of the carboxylic acid group ( $-\text{COOH}$ ), cleavage of the amide bond, and fragmentation of the alkyl chain.

## Experimental Protocol (based on HPLC-MS/MS of similar compounds):

- **Sample Preparation:** The sample is dissolved in a suitable solvent, such as methanol or acetonitrile.
- **Chromatographic Separation:** The sample is injected into a high-performance liquid chromatography (HPLC) system, typically with a C18 column, for separation from any impurities. A gradient elution with solvents like water and acetonitrile, often with a modifier like formic acid, is employed.
- **Ionization:** The eluent from the HPLC is introduced into the mass spectrometer, where the analyte is ionized, commonly using electrospray ionization (ESI).
- **Mass Analysis:** The mass-to-charge ratios of the parent ion and its fragments are determined by the mass analyzer.



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General workflow for HPLC-MS analysis.

## Conclusion

The molecular structure of **N-Hexadecyl-L-alanine** can be unequivocally characterized through a combination of synthesis and spectroscopic techniques. FTIR provides rapid confirmation of key functional groups, while detailed NMR analysis elucidates the precise arrangement of protons and carbons. Mass spectrometry confirms the molecular weight and provides valuable information on the molecule's fragmentation. The protocols and data presented in this guide

serve as a valuable resource for researchers and scientists working with this versatile lipoamino acid.

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